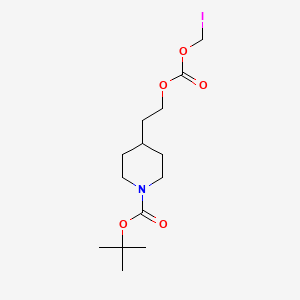

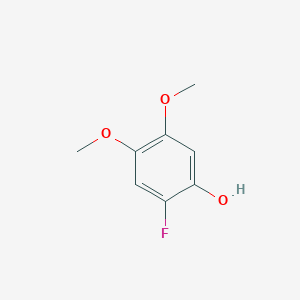

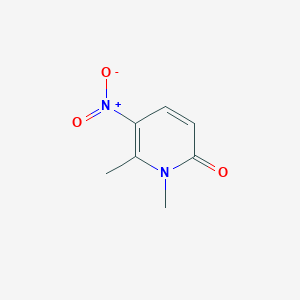

2-Fluoro-4,5-dimethoxyphenol

Vue d'ensemble

Description

Applications De Recherche Scientifique

HPLC-Fluorescence Determination in Pharmaceuticals

2-Fluoro-4,5-dimethoxyphenol has been used in High-Performance Liquid Chromatography (HPLC) for the determination of chlorocresol and chloroxylenol in pharmaceutical formulations. The compound aids in the fluorescent labeling of chlorophenols for separation and detection in reversed-phase HPLC. This application demonstrates its utility in pharmaceutical analysis and quality control (Gatti et al., 1997).

Antioxidant Synthesis via Enzymatic Modification

In another application, 2-Fluoro-4,5-dimethoxyphenol's close relative, 2,6-dimethoxyphenol, has been used in the synthesis of antioxidants. Laccase-mediated oxidation of this compound in aqueous-organic media produces dimers with higher antioxidant capacity than the starting substrate, showcasing the potential of this class of compounds in developing bioactive substances (Adelakun et al., 2012).

Fluorescent Molecular Probes Development

2-Fluoro-4,5-dimethoxyphenol and similar compounds have been instrumental in the development of fluorescent molecular probes. These probes are significant for studying various biological events and processes due to their strong solvent-dependent fluorescence, which arises from intramolecular charge transfer (Diwu et al., 1997).

Optical Fiber Chemical Sensors

The compound has been employed in the synthesis of novel fluoroionophores for optical fiber chemical sensors. These sensors, exhibiting fluorescence quenching upon coordination with specific ions, show promise for selective and sensitive detection in environmental and biological applications (Zhang et al., 2002).

Molecular Characterization and Selective COX-2 Inhibition

Further, derivatives of 2-Fluoro-4,5-dimethoxyphenol have been characterized and investigated for their potential as selective COX-2 inhibitors. The molecular conformation and binding interactions of these compounds highlight their pharmaceutical significance (Rullah et al., 2015).

Synthesis of Radiation-Activated Antitumor Prodrugs

Another important application is in the synthesis of novel radiation-activated antitumor prodrugs. The structural flexibility of derivatives of 2-Fluoro-4,5-dimethoxyphenol influences their reactivity, leading to the release of antitumor agents under specific conditions (Mori et al., 2000).

Corrosion Inhibition in Industrial Applications

Furthermore, compounds structurally related to 2-Fluoro-4,5-dimethoxyphenol have been explored for their corrosion inhibition properties in industrial contexts. The presence of the methoxy group and aromatic rings in these compounds contributes to enhanced adsorption onto metal surfaces, demonstrating potential in materials science (Chafiq et al., 2020).

Quantum Chemical Calculational Studies

Additionally, quantum chemical calculations on derivatives of 2-Fluoro-4,5-dimethoxyphenol provide insights into the molecular properties and reactivity of these compounds, which is crucial for the development of new materials and pharmaceuticals (Tanak et al., 2010).

Safety and Hazards

The safety information for “2-Fluoro-4,5-dimethoxyphenol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

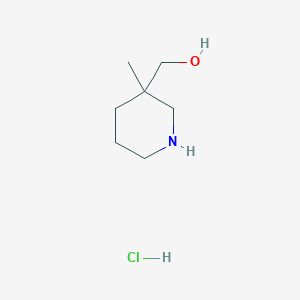

IUPAC Name |

2-fluoro-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUSBXZLEPFCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)